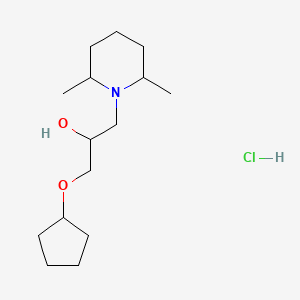

![molecular formula C26H19Cl2N5O3 B4614946 8-chloro-2-(2-chlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4614946.png)

8-chloro-2-(2-chlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The compound of interest could be synthesized through methods involving condensation reactions, as well as photochemical dehydrocyclization and dehydrohalogenation cyclization processes. These synthesis pathways typically involve the use of specific precursors, reagents, and conditions optimized for the formation of the desired quinoline derivative (Hranjec et al., 2007; Shivakumar et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which are crucial for their biological activity. Crystallographic studies often reveal the molecular geometry, including bond lengths and angles, and the presence of intramolecular and intermolecular interactions such as hydrogen bonding, π-π stacking, and CH-π interactions. These structural features significantly influence the stability and reactivity of the compounds (Abbasi et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives often include nucleophilic substitution, cyclization, and condensation reactions. The functional groups present on the quinoline core, such as chloro, methoxy, and amino groups, play a pivotal role in determining the reactivity and the type of chemical transformations the molecule can undergo. These reactions can lead to a wide variety of structural modifications, enabling the synthesis of a diverse array of derivatives with varied biological activities (Kumara et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinoline derivatives containing an azole nucleus, including structures similar to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These compounds, obtained through various chemical reactions such as the Mannich reaction, have shown good to moderate activity against a range of microorganisms, indicating their potential in developing new antimicrobial agents (Özyanik et al., 2012).

Chemical Synthesis and Characterization

Research on the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines showcases the versatility of quinoline derivatives in chemical synthesis. These compounds are prepared through photocyclization, chlorination, and dechlorination reactions, highlighting the complex chemical manipulations possible with quinoline structures, which could extend to the compound (Stuart et al., 1987).

Development of Synthetic Pathways

An efficient synthesis pathway was developed for a pyrrolquinolone compound, demonstrating the strategic chemical synthesis approaches that can be applied to quinoline derivatives. This work emphasizes the importance of selecting suitable reactions and conditions to achieve desired products, which is relevant for synthesizing complex quinolines (Dorow et al., 2006).

Catalytic Activities

Quinoline derivatives have also been explored for their catalytic activities, particularly in ethylene polymerization and copolymerization. The synthesis and characterization of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides demonstrate how quinoline compounds can act as catalysts in polymer chemistry, offering insights into their potential utility in industrial applications (Sun et al., 2010).

Spectroscopic Properties and Computational Studies

A study on azo dyes derived from 5-chloro-8-hydroxy quinoline, including their synthesis, characterization, and spectroscopic properties, provides an example of the application of quinoline derivatives in dye chemistry. This research highlights the impact of structural modifications on the absorption spectra of the dyes, offering valuable information for designing new materials with specific optical properties (Mirsadeghi et al., 2022).

Eigenschaften

IUPAC Name |

8-chloro-2-(2-chlorophenyl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Cl2N5O3/c27-18-6-2-1-4-16(18)21-14-17(15-5-3-7-19(28)23(15)29-21)26(34)30-20-8-9-22(25-24(20)31-36-32-25)33-10-12-35-13-11-33/h1-9,14H,10-13H2,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFZWGUIOZZGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC(=NC5=C4C=CC=C5Cl)C6=CC=CC=C6Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Cl2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-{4-[(2-fluorobenzyl)oxy]phenyl}-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B4614871.png)

![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614876.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)

![7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614885.png)

![allyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B4614886.png)

![2-[(4-methoxybenzyl)thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614889.png)

![3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide](/img/structure/B4614906.png)

![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614918.png)

![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4614922.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4614932.png)

![4-{1-cyano-2-[5-(4-fluoro-2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B4614955.png)

![5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4614959.png)